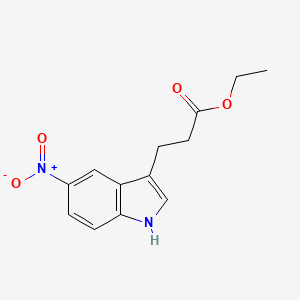
MFCD31977921
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
MFCD31977921 is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, has a nitro group at the 5-position of the indole ring and an ethyl ester group at the 3-position of the propanoate chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977921 typically involves the nitration of an indole derivative followed by esterification. One common method is to start with 3-indolepropanoic acid, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-3-indolepropanoic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be used to ensure efficient mixing and heat transfer, which are crucial for the nitration step. The esterification step can be carried out in large batch reactors with efficient distillation setups to remove water and drive the reaction to completion.
化学反応の分析
Types of Reactions
MFCD31977921 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 3-(5-Amino-3-indolyl)propanoate.
Substitution: Ethyl 3-(5-substituted-3-indolyl)propanoate, where the substituent depends on the nucleophile used.
Hydrolysis: 3-(5-Nitro-3-indolyl)propanoic acid.
科学的研究の応用
MFCD31977921 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes and pigments due to the chromophoric nature of the nitro group.
作用機序
The biological activity of MFCD31977921 is primarily due to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The indole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl 3-(5-Amino-3-indolyl)propanoate: Similar structure but with an amino group instead of a nitro group.
3-(5-Nitro-3-indolyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
5-Nitroindole: Lacks the propanoate chain but has the nitro group at the 5-position.
Uniqueness
MFCD31977921 is unique due to the presence of both the nitro group and the ethyl ester group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
ethyl 3-(5-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-5-4-10(15(17)18)7-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |
InChIキー |
BSSXAQZHKDBHJS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

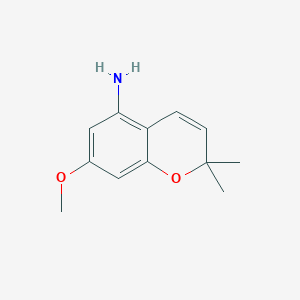
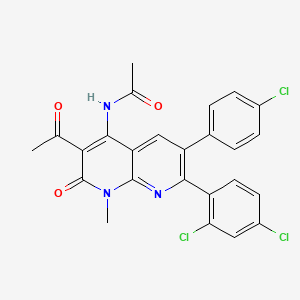
![(4R,7S)-7-Aminospiro[2.4]hept-5-en-4-yl acetate](/img/structure/B8511991.png)
methanone](/img/structure/B8511994.png)
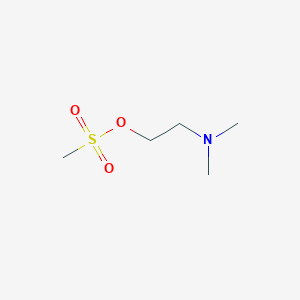
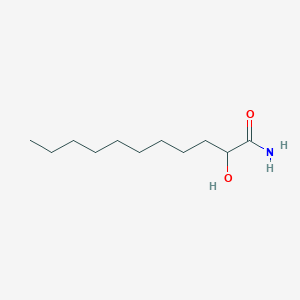
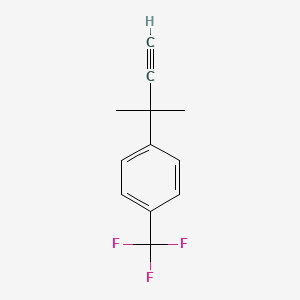
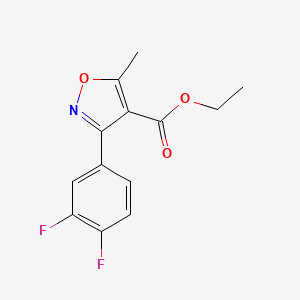
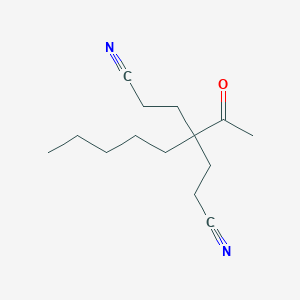
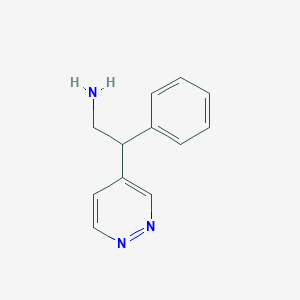
![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B8512047.png)
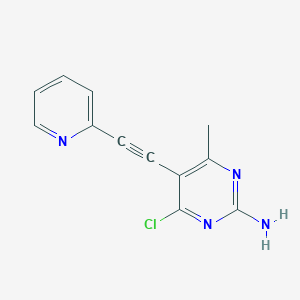
![4-methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8512073.png)
![1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B8512079.png)
